![molecular formula C15H14O2S B008311 2-((4-Methylbenzyl)thio)benzoic acid CAS No. 104351-51-1](/img/structure/B8311.png)
2-((4-Methylbenzyl)thio)benzoic acid
Overview
Description
2-((4-Methylbenzyl)thio)benzoic acid is a chemical compound with the molecular formula C15H14O2S . It is an important intermediate in the synthesis of various dyes .
Molecular Structure Analysis
The molecular structure of 2-((4-Methylbenzyl)thio)benzoic acid consists of 15 carbon atoms, 14 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The exact 3D structure can be viewed using specialized software .Scientific Research Applications
Antifungal Agents
The compound has been used in the synthesis of potential antifungal agents . Specifically, it has been used in the synthesis of 2-Benzyl Substituted Thiobenzoazoles, which have shown promising results against a group of phytopathogenic fungi . Two compounds, 2-((4-(trifluoromethyl)benzyl)thio)benzo[d]thiazole (3ac), and 2-((4-methylbenzyl)thio)benzo[d]thiazole (3al), have been considered as broad-spectrum antifungal agents .
Antifungal Drug Development
The compound has been used in the development of new, less toxic, and more efficacious antifungal drugs . Efforts have focused on the synthesis of new benzimidazole, benzotriazole, and aminothiazole derivatives, and their activity against some species of Candida, Aspergillus, and dermatophytes .
Synthesis of 2-Arylbenzothiazoles
The compound has been used in the synthesis of 2-arylbenzothiazoles . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .
Development of Biologically Active Benzothiazole-Based Drugs
The compound has been used in the fabrication of 2-arylbenzothiazoles through different synthetic pathways . This has led to the development of more potent biologically active benzothiazole-based drugs .
Anti-Bacterial Agents
The compound has been used in the synthesis of anti-bacterial agents . Changes in the functional group at the 2nd position induce a tragic change in the biological activity of compounds .
Anti-Oxidant Agents
The compound has been used in the synthesis of anti-oxidant agents . Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications .
Mechanism of Action
properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c1-11-6-8-12(9-7-11)10-18-14-5-3-2-4-13(14)15(16)17/h2-9H,10H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKYMBMPMKQXCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377421 | |
Record name | 2-{[(4-Methylphenyl)methyl]sulfanyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Methylbenzyl)thio)benzoic acid | |
CAS RN |
104351-51-1 | |
Record name | 2-{[(4-Methylphenyl)methyl]sulfanyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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